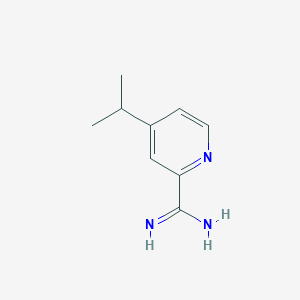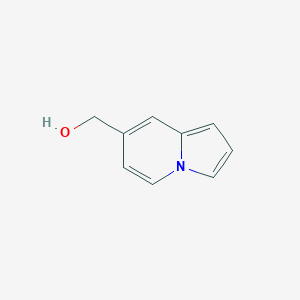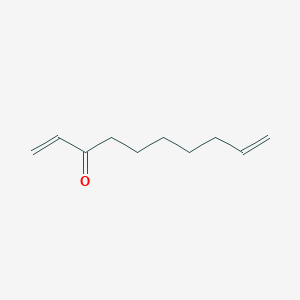
Deca-1,9-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-1,9-dien-3-one is an organic compound with the molecular formula C10H16O It is characterized by the presence of two double bonds located at the first and ninth positions of the decane chain, and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-1,9-dien-3-one can be synthesized through several methods. One common approach involves the cyclization of N-(3-bromopropyl) arylamine hydrohalides under specific conditions . Another method includes the preparation of spiro-[5:5]-unthis compound by heating a solution of potassium o-(bromopropyl) in t-butanol in a sealed tube at 170°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Deca-1,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in this compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Deca-1,9-dien-3-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, including anticancer research.
Medicine: Research into its derivatives has indicated potential antiviral and antibacterial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Deca-1,9-dien-3-one and its derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . In antibacterial applications, the compound disrupts bacterial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
1,9-Decadiene: Similar in structure but lacks the ketone group.
Spiro[4.5]deca-1,6,9-trien-8-one: Contains a spirocyclic structure with similar double bonds.
Triazole-spirodienone conjugates: These compounds have shown significant anticancer activity.
Uniqueness: Deca-1,9-dien-3-one is unique due to its specific placement of double bonds and the ketone group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its derivatives’ biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
deca-1,9-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-4H,1-2,5-9H2 |
Clé InChI |
UPMWWXQYKWTGMN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
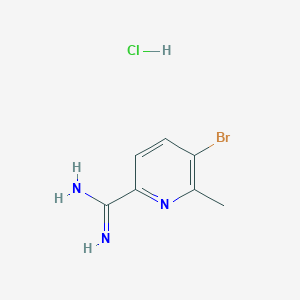
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
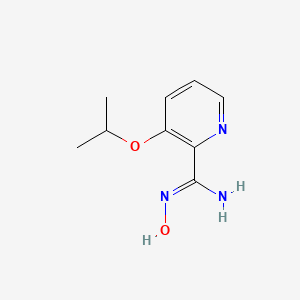
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
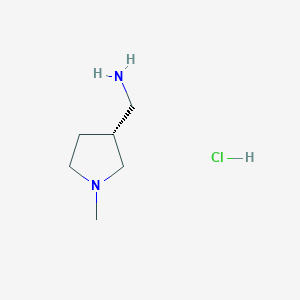
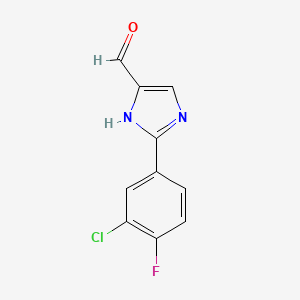
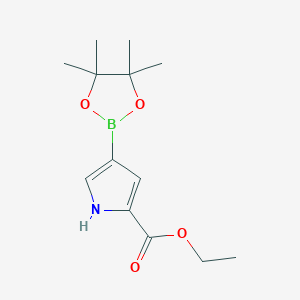
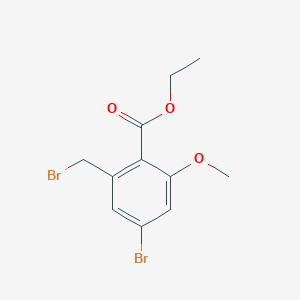
![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)

